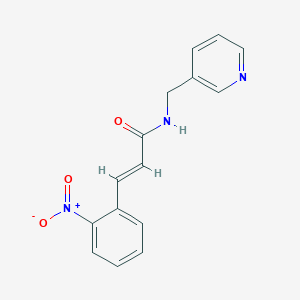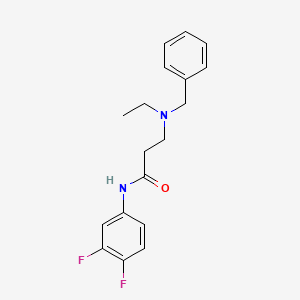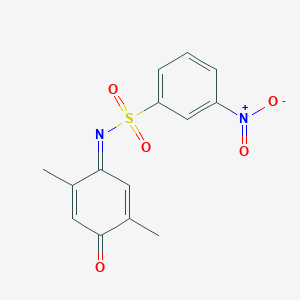
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in the detection of Zn2+ ions involves the coordination of the metal ion with the nitrogen atoms in the pyridine ring. This coordination results in a change in the fluorescence properties of the compound, allowing for the detection of Zn2+ ions. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-9, leading to the cleavage of PARP and DNA fragmentation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide have been extensively studied. This compound has been shown to selectively detect Zn2+ ions in biological samples, including human serum and urine. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, it has been shown to have low toxicity in normal cells, making it a potential cancer therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments include its high sensitivity and selectivity for Zn2+ ions, its potential use as a cancer therapeutic agent, and its low toxicity in normal cells. However, limitations include the need for specialized equipment for fluorescence detection and the potential for interference from other metal ions.
Direcciones Futuras
There are several future directions for the research of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. These include the development of biosensors for the detection of Zn2+ ions in biological samples, the optimization of the synthesis method for increased yield and purity, and the investigation of its potential as a cancer therapeutic agent in vivo. Additionally, further studies are needed to explore its potential for the detection of other metal ions and its mechanism of action in cancer cells.
In conclusion, 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions and as a cancer therapeutic agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide valuable insights for further research in this field.
Métodos De Síntesis
The synthesis of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been achieved using various methods, including the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxaldehyde, followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by the reaction with acryloyl chloride. Both methods result in the formation of 3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide with high yield and purity.
Aplicaciones Científicas De Investigación
3-(2-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively detect Zn2+ ions in aqueous solution with high sensitivity and selectivity. This compound has also been used in the development of biosensors for the detection of Zn2+ ions in biological samples. Additionally, it has been studied for its potential use as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-12-4-3-9-16-10-12)8-7-13-5-1-2-6-14(13)18(20)21/h1-10H,11H2,(H,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPMJRCPQOJBV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5835452.png)

![N-[2-(butyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B5835478.png)
![5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)


![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
